

Ophiopogonone C: A Comparative Guide to Bioactivity in Cancer Cell Lines

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Compound of Interest

Compound Name: *Ophiopogonone C*

Cat. No.: *B12299904*

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Introduction

Ophiopogonone C is a homoisoflavonoid compound isolated from the tubers of *Ophiopogon japonicus*. While research on the specific bioactivity of **Ophiopogonone C** is limited, this guide provides a comparative overview of the cytotoxic and apoptotic effects of closely related compounds from the same medicinal plant. This information can serve as a valuable reference for investigating the potential therapeutic properties of **Ophiopogonone C**. Preliminary research suggests that **Ophiopogonone C** may possess cytotoxic effects against certain cancer cell lines, warranting further investigation into its mechanisms of action.

Data Presentation: Bioactivity of Ophiopogon-derived Compounds

The following table summarizes the reported bioactivities of compounds structurally related to **Ophiopogonone C** in various cancer cell lines. It is important to note that these data are for related compounds and not **Ophiopogonone C** itself.

Compound	Cell Line(s)	Assay	Observed Effect	IC50 Value	Reference
Ophiopogonin D	HCT116 (colorectal cancer)	CCK-8, Colony Formation	Inhibition of cell viability and proliferation, induction of p53-dependent apoptosis.	20-40 μ M	[1] [2] [3]
A549 (lung cancer)	Western Blot, EMSA	Inhibition of STAT3 signaling pathway, induction of apoptosis.	Not specified	[4] [5]	
Ophiopogonin B	A549 (lung cancer)	Transwell, Scratch Wound Healing	Inhibition of metastasis and angiogenesis via EphA2/Akt signaling pathway.	10 μ mol/l (for observed effects)	[6]
C666-1, HK1 (nasopharyngeal carcinoma)	MTT, Flow Cytometry	Inhibition of proliferation, induction of ROS-dependent apoptosis via the Hippo pathway.	Not specified	[7]	

8-Formylpogonone B	CNE-1 (nasopharyngeal carcinoma)	Flow Cytometry, Western Blot	Induction of ROS-mediated apoptosis.	100-150 μ M (for observed effects)	[8]
Ophiopogon japonicus extract	NCI-H1299, A549 (lung cancer)	MTT	Inhibition of cell viability.	NCI-H1299: 140.6 \pm 12.3 μ g/ml - 259.5 \pm 40.9 μ g/ml, A549: 330.6 \pm 45.5 μ g/ml - 411.8 \pm 66.5 μ g/ml	[9]

Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of a compound on cancer cells by measuring metabolic activity.

Methodology:

- **Cell Seeding:** Plate cells in a 96-well plate at a density of 5×10^3 to 1×10^4 cells per well and incubate for 24 hours to allow for cell attachment.
- **Compound Treatment:** Treat the cells with various concentrations of the test compound (e.g., **Ophiopogonone C**) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
- **MTT Addition:** Add 20 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- **Formazan Solubilization:** Remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at 570 nm using a microplate reader.

- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)

Objective: To quantify the percentage of apoptotic and necrotic cells after compound treatment.

Methodology:

- **Cell Treatment:** Seed cells in a 6-well plate and treat with the test compound at various concentrations for a specified time.
- **Cell Harvesting:** Collect both adherent and floating cells, wash with cold PBS, and resuspend in 1X binding buffer.
- **Staining:** Add 5 μ L of Annexin V-FITC and 5 μ L of Propidium Iodide (PI) to the cell suspension.
- **Incubation:** Incubate the cells in the dark for 15 minutes at room temperature.
- **Flow Cytometry Analysis:** Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Western Blot Analysis

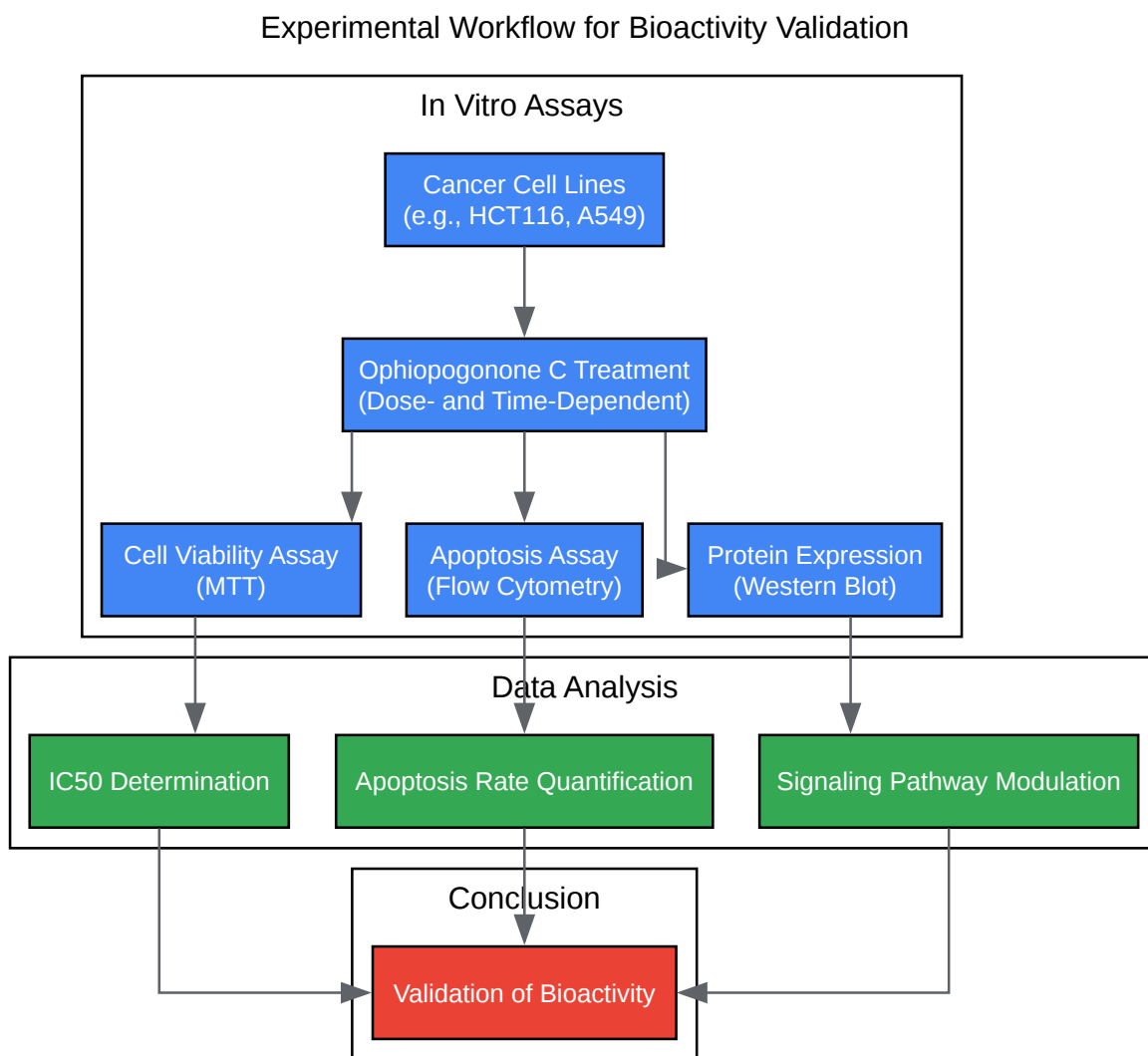
Objective: To detect changes in the expression levels of specific proteins involved in signaling pathways.

Methodology:

- **Protein Extraction:** Treat cells with the test compound, then lyse the cells in RIPA buffer to extract total protein.
- **Protein Quantification:** Determine the protein concentration using a BCA protein assay kit.

- SDS-PAGE: Separate the protein lysates (20-40 µg) on an SDS-polyacrylamide gel.
- Protein Transfer: Transfer the separated proteins onto a PVDF membrane.
- Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p53, c-Myc, Bcl-2, Bax, Caspase-3) overnight at 4°C.
- Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

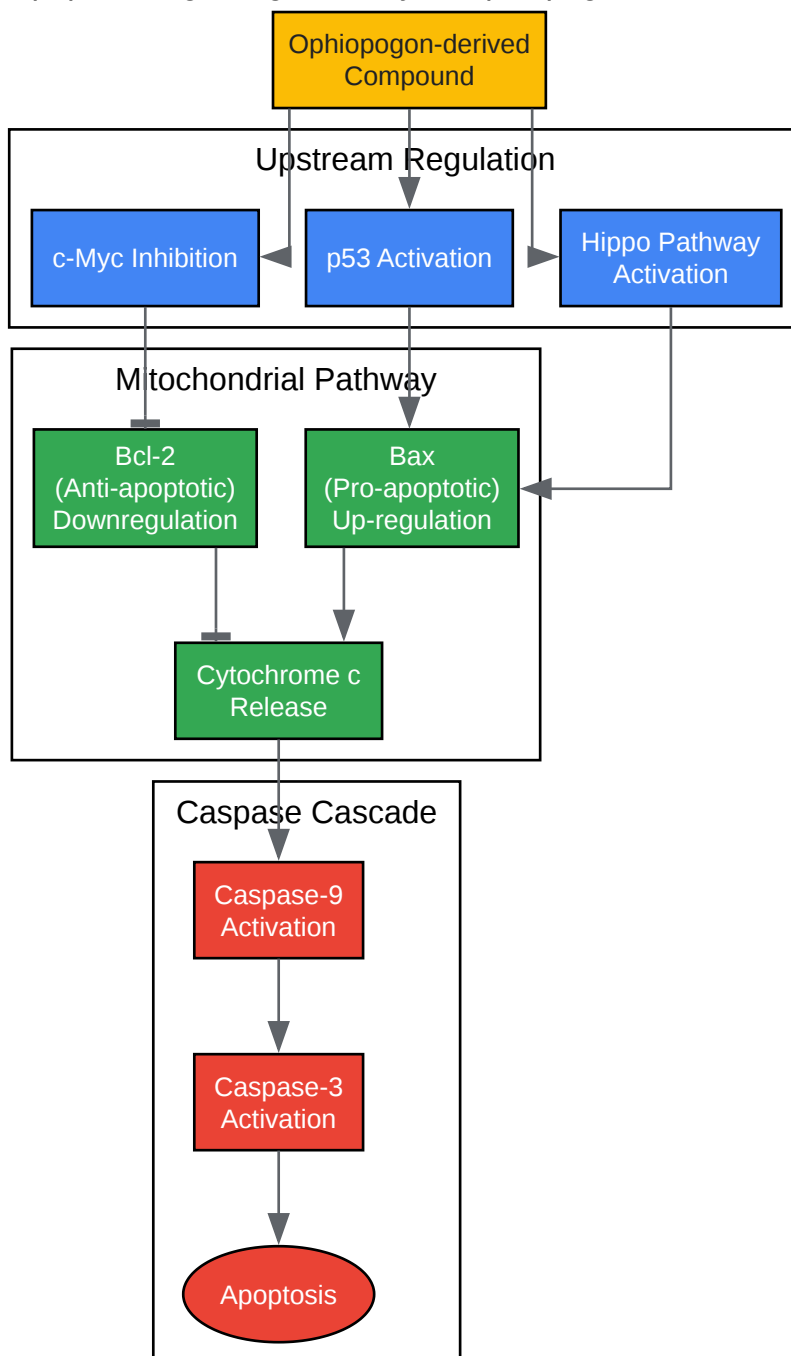
Mandatory Visualization



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Caption: Experimental workflow for validating the bioactivity of **Ophiopogonone C**.

Potential Apoptotic Signaling Pathway of Ophiopogon-derived Compounds

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Caption: A potential signaling pathway for apoptosis induced by Ophiopogon-derived compounds.

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References

- 1. Frontiers | Ophiopogonin D increase apoptosis by activating p53 via ribosomal protein L5 and L11 and inhibiting the expression of c-Myc via CNOT2 [frontiersin.org]
- 2. Ophiopogonin D increase apoptosis by activating p53 via ribosomal protein L5 and L11 and inhibiting the expression of c-Myc via CNOT2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ophiopogonin D increase apoptosis by activating p53 via ribosomal protein L5 and L11 and inhibiting the expression of c-Myc via CNOT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ophiopogonin D, a Steroidal Glycoside Abrogates STAT3 Signaling Cascade and Exhibits Anti-Cancer Activity by Causing GSH/GSSG Imbalance in Lung Carcinoma [mdpi.com]
- 5. Ophiopogonin D, a Steroidal Glycoside Abrogates STAT3 Signaling Cascade and Exhibits Anti-Cancer Activity by Causing GSH/GSSG Imbalance in Lung Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ophiopogonin B suppresses the metastasis and angiogenesis of A549 cells in vitro and in vivo by inhibiting the EphA2/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ophiopogonin B induces reactive oxygen species-dependent apoptosis through the Hippo pathway in nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 8-Formylophiopogonanone B induces ROS-mediated apoptosis in nasopharyngeal carcinoma CNE-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell metabolomics study on the anticancer effects of Ophiopogon japonicus against lung cancer cells using UHPLC/Q-TOF-MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
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